N-[(E)-decylideneamino]-2,4-dinitroaniline is an organic compound with the molecular formula C₁₆H₂₄N₄O₄. It features a dinitroaniline moiety, which is known for its applications in various chemical processes, particularly in the synthesis of dyes and agrochemicals. The compound contains a decylidene group attached to the amino nitrogen of 2,4-dinitroaniline, contributing to its unique properties and potential applications.
N-[(E)-decylideneamino]-2,4-dinitroaniline, also known as 2,4-dinitrophenylhydrazone of decanal, is a derivative of decanal, a ten-carbon aldehyde. It is formed by the reaction of 2,4-dinitrophenylhydrazine (DNPH) with decanal. DNPH is a commonly used reagent in analytical chemistry for the identification and characterization of aldehydes and ketones. The structure of N-[(E)-decylideneamino]-2,4-dinitroaniline can be found on PubChem 2 4 dinitroaniline pubchem ON National Institutes of Health (.gov) pubchem.ncbi.nlm.nih.gov].
The formation of N-[(E)-decylideneamino]-2,4-dinitroaniline is a specific and sensitive reaction for the detection and identification of decanal. The resulting hydrazone derivative exhibits a characteristic melting point and often a distinct color, allowing for easy identification. This method is particularly useful for the analysis of complex mixtures containing multiple aldehydes and ketones, as different derivatives will have unique properties.
N-[(E)-decylideneamino]-2,4-dinitroaniline can be used as a derivative for further analytical techniques like chromatography or spectroscopy. The improved solubility and volatility of the hydrazone compared to the original aldehyde can facilitate separation and analysis in these methods. This allows for the determination of the structure and concentration of the unknown aldehyde.
The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline may involve several steps:
N-[(E)-decylideneamino]-2,4-dinitroaniline has potential applications in:
Several compounds are structurally related to N-[(E)-decylideneamino]-2,4-dinitroaniline. Here are some notable examples:
N-[(E)-decylideneamino]-2,4-dinitroaniline is unique due to its long-chain alkyl substituent (decyl) that influences solubility and biological activity compared to other dinitroanilines. This structural modification may enhance its effectiveness in agricultural applications while also affecting its physical properties.